7-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Description
7-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a brominated indazole derivative with a methyl group at the 1-position and a carboxylic acid moiety at the 3-position.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-8-5(3-2-4-6(8)10)7(11-12)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
WUNQAPWSSAOSSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7th position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Bromo-1-methyl-1H-indazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 7-bromo-1-methyl-1H-indazole-3-carboxylic acid with related compounds:
Key Differences and Implications
Substituent Position Effects
- Methyl Group: The 1-methyl group in the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., 7-bromo-1H-indazole-3-carboxylic acid), influencing membrane permeability in drug design .
- Methoxy vs. Methyl : The 4-methoxy derivative exhibits higher polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to methylated analogs .
Functional Group Variations
- Carboxylic Acid vs. Ester : Methyl esters (e.g., methyl 7-bromo-1H-indazole-3-carboxylate, CAS 885279-52-7) are often used as intermediates, while the free carboxylic acid is critical for salt formation or direct biological activity .
- Indazole vs. Indole : Indazole derivatives generally exhibit greater metabolic stability than indole analogs due to the fused pyrazole ring, making them preferred in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
